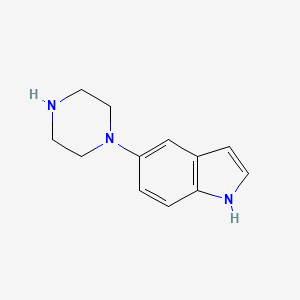

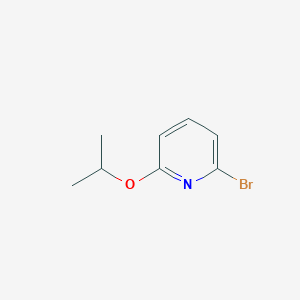

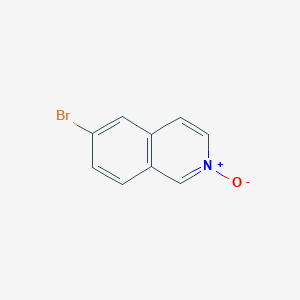

![molecular formula C9H15NO2 B1289242 8-Azaspiro[bicyclo[3.2.1]octane-3,2'-[1,3]dioxolane] CAS No. 13375-57-0](/img/structure/B1289242.png)

8-Azaspiro[bicyclo[3.2.1]octane-3,2'-[1,3]dioxolane]

Overview

Description

Enantioselective Construction of 8-Azaspiro[bicyclo[3.2.1]octane] Scaffold

The 8-azabicyclo[3.2.1]octane scaffold is a fundamental structure within the tropane alkaloid family, known for their diverse biological activities. The synthesis of this scaffold has been a focal point for many research groups, aiming to achieve stereoselective construction. Traditional methods have focused on creating an acyclic precursor containing all necessary stereochemical information for the controlled formation of the bicyclic structure. However, alternative methodologies have been developed to control stereochemistry directly in the transformation that forms the 8-azabicyclo[3.2.1]octane architecture or through desymmetrization of achiral tropinone derivatives .

Synthesis of 4'-Alkyl-8-Azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-ones

The synthesis of N-Boc-protected 8-azaspiro[bicyclo[3.2.1]octane-3,2'-oxirane] derivatives has been achieved through the reaction with primary aliphatic amines. This process involves the opening of the epoxide ring, leading to the formation of amino alcohols, which are then converted into N-chloroacetyl derivatives. These intermediates undergo cyclization to form N-Boc-protected 4'-alkyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-ones. Further treatment with hydrogen chloride in ethyl acetate yields 8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one hydrochlorides .

Molecular Structure Analysis of Novel Azaspiro Compounds

A novel series of (1'S,2R,4'S)-3H-4'-azaspiro[benzo[4,5]imidazo[2,1-b]oxazole-2,2'-bicyclo[2.2.2]octanes] has been designed and synthesized. These compounds exhibit high affinity for the α7 neuronal nicotinic acetylcholine receptor (nAChR) and demonstrate good selectivity against the related 5-HT3A receptor. The synthesis approach is described as efficient and convergent, indicating a strategic method to achieve the desired molecular architecture .

Chemical Reactions Analysis of 3,7-Diazaspiro[bicyclo[3.3.1]nonane-9,1'-cyclohexane] Derivatives

The aminomethylation of 2,4-dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile with primary amines and formaldehyde results in the formation of 7-alkyl-2,4-dioxo-3,7-diazaspiro[bicyclo[3.3.1]nonane-9,1'-cyclohexane]-1,5-dicarbonitriles and their ammonium salts. This reaction, conducted in boiling ethanol, yields the desired products in varying efficiencies ranging from 26% to 71% after acidification of the reaction mixture .

Physical and Chemical Properties Analysis

While the provided data does not include specific details on the physical and chemical properties of 8-azaspiro[bicyclo[3.2.1]octane-3,2'-[1,3]dioxolane], the synthesis methods and molecular structures discussed in the papers suggest that these compounds are likely to have unique properties due to their complex bicyclic and spirocyclic frameworks. The presence of various functional groups, such as the morpholinone and oxirane rings, as well as the potential for stereochemical complexity, would contribute to their chemical reactivity and physical characteristics. The biological activity observed in related compounds also implies potential pharmacological properties that could be explored further .

Scientific Research Applications

Chemical Synthesis

8-Azaspiro compounds, including the specific 8-Azaspiro[bicyclo[3.2.1]octane-3,2'-[1,3]dioxolane], are involved in various chemical synthesis processes. For instance, the synthesis of 4′-alkyl-8-azaspiro derivatives involves the reaction of N-Boc-protected 8-azaspiro compounds with primary aliphatic amines, leading to the formation of corresponding amino alcohols and their derivatives (Mandzhulo et al., 2016).

Anti-Tumor and Anti-Angiogenic Properties

In the field of oncology, 8-Azaspiro derivatives have demonstrated significant applications. For example, hydantoin derivatives, including azaspiro bicyclic hydantoin derivatives, have been designed and synthesized to evaluate their anti-proliferative effect against human ovarian cancer cells and murine osteosarcoma cells. Certain compounds have shown considerable anti-proliferative activity and the potential to inhibit angiogenesis (Basappa et al., 2009).

Crystal and Molecular Structure Studies

The crystal and molecular structure of 8-Azaspiro compounds, such as 1′-Benzyl-8-(4-fluorobenzyl)-8-azaspiro derivatives, have been extensively studied. These studies involve X-ray diffraction techniques to understand the crystalline structure and molecular interactions, which are crucial for further chemical and pharmaceutical applications (Manjunath et al., 2011).

Radiotracer Development

8-Azaspiro compounds have been identified as promising radiotracers for the nociceptin opioid peptide (NOP) receptor. For example, a specific 8-Azaspiro compound demonstrated high binding affinity and selectivity for NOP receptors, indicating its potential use in in vivo receptor occupancy studies and positron emission tomography (PET) imaging (Zhang et al., 2014).

Tropane Alkaloids Synthesis

The 8-azabicyclo[3.2.1]octane scaffold is central to the synthesis of tropane alkaloids, which exhibit diverse biological activities. Research in this area focuses on stereoselective construction of the bicyclic scaffold, contributing significantly to natural product synthesis and medicinal chemistry (Rodríguez et al., 2021).

Drug Discovery and Design

8-Azaspiro compounds play a vital role in drug discovery. Their diverse structures and reactivities make them useful building blocks for the synthesis of biologically active natural products and novel pharmaceutical compounds. This versatility is crucial in the development of new therapeutic agents (Flores & Díez, 2014).

Safety And Hazards

properties

IUPAC Name |

spiro[1,3-dioxolane-2,3'-8-azabicyclo[3.2.1]octane] | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c1-2-8-6-9(5-7(1)10-8)11-3-4-12-9/h7-8,10H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGYAUTGGRPUPMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC3(CC1N2)OCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Azaspiro[bicyclo[3.2.1]octane-3,2'-[1,3]dioxolane] | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.